4-Methylpentane-1,4-diol
Overview
Description
4-Methylpentane-1,4-diol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is also known as 4-methyl-1,4-pentanediol. It is a branched-chain diol, which means it has a non-linear structure with a methyl group attached to the fourth carbon atom of the pentane chain.
Mechanism of Action
Target of Action
It has been suggested that it may interact with enzymes such asXylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and proline degradation respectively .
Mode of Action
It is thought to interact with its targets, potentially altering their function and leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Given its potential targets, it could influence pathways related to carbohydrate metabolism and amino acid degradation . .
Result of Action
Given its potential targets, it could influence a variety of cellular processes, potentially leading to changes in metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylpentane-1,4-diol. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,4-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of diacetone alcohol. This process requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
4-Methylpentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
2-Methyl-2,4-pentanediol: This compound has a similar structure but with the methyl group attached to the second carbon atom.
1,4-Butanediol: A linear diol with two hydroxyl groups at the first and fourth carbon atoms.
1,5-Pentanediol: Another linear diol with hydroxyl groups at the first and fifth carbon atoms.
Uniqueness: 4-Methylpentane-1,4-diol is unique due to its branched structure, which imparts different physical and chemical properties compared to linear diols. The presence of the methyl group at the fourth carbon atom affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-methylpentane-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVWDGLCRYQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450712 | |
Record name | 4-methylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-10-8 | |
Record name | 4-methylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpentane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.